(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanedioic acid
Overview
Description
“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanedioic acid” is a product used for preparing stapled peptides by ring closing metathesis . It is a Fmoc-protected amino acid that can be used to create peptide libraries .
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis
The molecular formula of this compound is C24H26N2O6. The molecular weight is 438.5 g/mol.Chemical Reactions Analysis
This compound is used in the preparation of stapled peptides by ring closing metathesis . The fluorenylmethoxycarbonyl (Fmoc) group is then removed, and the resulting amine is coupled with the methyl allyl carbonate.Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 438.5 g/mol.Scientific Research Applications
Peptide Synthesis
Fmoc chemistry is a cornerstone in the field of peptide synthesis. The process involves the use of Fmoc-protected amino acids as building blocks for the assembly of peptides. Ellmerer-Müller et al. (1998) demonstrated the application of the Arndt-Eistert protocol in converting commercially available Fmoc α-amino acids to enantiomerically pure Fmoc-protected β-amino acids in high yield, showcasing the method's efficiency for peptide elongation Ellmerer-Müller et al., 1998. Similarly, Bleicher et al. (2000) reported the synthesis of new linkers based on phenylfluorenyl for solid phase synthesis, highlighting the adaptability of Fmoc chemistry in creating stable supports for peptide synthesis Bleicher et al., 2000.
Material Science
Fmoc-modified amino acids have found applications beyond traditional peptide synthesis, venturing into material science and nanotechnology. Cousins et al. (2009) utilized N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes, demonstrating their potential in creating homogeneous aqueous nanotube dispersions, a crucial step for various nanotechnology applications Cousins et al., 2009. Moreover, Gour et al. (2021) investigated the self-assembled structures formed by Fmoc-modified aliphatic amino acids, revealing their potential in designing novel self-assembled architectures with controllable functions Gour et al., 2021.
Supramolecular Chemistry
The role of Fmoc chemistry extends to supramolecular chemistry, where Fmoc-protected amino acids are used to design and synthesize complex molecular architectures. Bojarska et al. (2020) provided an extensive study on the noncovalent interactions and supramolecular features of amino acids with the Fmoc moiety, emphasizing the importance of understanding these interactions for the development of novel biomaterials and therapeutics Bojarska et al., 2020.
Future Directions
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22(18(20(25)26)10-11-19(23)24)21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,23,24)(H,25,26)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKBEQMQAJSEQI-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CCC(=O)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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